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Compound of Interest

Compound Name: (38-Bromo-2-fluorophenyl)methanol

Cat. No.: B151456

An In-depth Technical Guide to (3-Bromo-2-fluorophenyl)methanol

This guide provides comprehensive technical information on (3-Bromo-2-
fluorophenyl)methanol, a halogenated benzyl alcohol derivative of interest in synthetic
organic chemistry and as a building block in the development of novel compounds. This
document is intended for researchers, chemists, and professionals in the field of drug discovery
and materials science.

Core Compound Data

(3-Bromo-2-fluorophenyl)methanol is a substituted aromatic alcohol. The strategic
placement of bromine and fluorine atoms on the phenyl ring makes it a versatile intermediate
for introducing these halogens into more complex molecular architectures through various
coupling and substitution reactions.

Physicochemical Properties

The fundamental properties of (3-Bromo-2-fluorophenyl)methanol are summarized in the
table below.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b151456?utm_src=pdf-interest
https://www.benchchem.com/product/b151456?utm_src=pdf-body
https://www.benchchem.com/product/b151456?utm_src=pdf-body
https://www.benchchem.com/product/b151456?utm_src=pdf-body
https://www.benchchem.com/product/b151456?utm_src=pdf-body
https://www.benchchem.com/product/b151456?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Citation(s)
Molecular Formula C7HeBrFO [1]
Molecular Weight 205.02 g/mol [1]
CAS Number 261723-32-4 [1]
Appearance White solid [1]
Melting Point 36.0t0 40.0 °C [1]

Experimental Protocols

The following sections describe representative methodologies for the synthesis and
characterization of (3-Bromo-2-fluorophenyl)methanol. These protocols are based on
common synthetic transformations for related compounds.

Synthesis Protocol: Reduction of 3-Bromo-2-
fluorobenzoic Acid

A primary route for synthesizing (3-Bromo-2-fluorophenyl)methanol is the reduction of the
corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid. Borane complexes are effective
reagents for this transformation.[2]

Materials:

» 3-Bromo-2-fluorobenzoic acid

o Borane-tetrahydrofuran complex (BHs-THF), 1M solution in THF
e Anhydrous Tetrahydrofuran (THF)

o Diethyl ether

e 1M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCOs3) solution
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 Brine (saturated NaCl solution)
¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

 In adry, nitrogen-purged round-bottom flask, dissolve 3-bromo-2-fluorobenzoic acid in
anhydrous THF.

e Cool the solution to 0 °C using an ice-water bath.

e Slowly add the 1M solution of borane-tetrahydrofuran complex dropwise to the stirred
solution.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-16 hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the
slow addition of 1M HCI.

» Partition the mixture between diethyl ether and water. Extract the aqueous layer twice more
with diethyl ether.

o Combine the organic extracts and wash sequentially with saturated NaHCOs solution and
brine.

e Dry the organic layer over anhydrous MgSOa, filter, and concentrate the solvent in vacuo
using a rotary evaporator.

e The resulting crude product can be purified by column chromatography on silica gel to yield
pure (3-Bromo-2-fluorophenyl)methanol.

Characterization Protocol

The identity and purity of the synthesized (3-Bromo-2-fluorophenyl)methanol should be
confirmed using standard analytical techniques.
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Methods:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 13C NMR spectroscopy are
used to confirm the molecular structure. The proton NMR should show characteristic peaks
for the aromatic protons, the benzylic CHz group, and the hydroxyl proton.

e Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) can be used
to confirm the molecular weight of the compound. The mass spectrum should display a
molecular ion peak corresponding to the calculated mass (205.02 g/mol ), showing the
characteristic isotopic pattern for a monobrominated compound.

o High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity
of the final product. A high-purity sample should exhibit a single major peak.

Diagrams and Workflows

The following diagrams illustrate the logical relationships and experimental workflow associated
with (3-Bromo-2-fluorophenyl)methanol.

Synthesis Analysis & Characterization
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Caption: A workflow diagram illustrating the synthesis and subsequent characterization of the

target compound.
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(3-Bromo-2-fluorophenyl)methanol

has has identified by

Formula: C7HeBrFO Molecular Weight: 205.02 g/mol CAS: 261723-32-4

Click to download full resolution via product page

Caption: Logical relationship between the compound and its core chemical identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b151456?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

